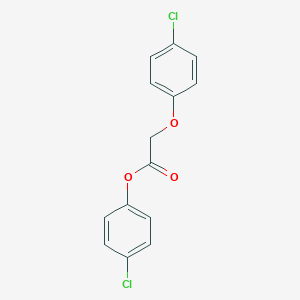

4-Chlorophenyl (4-chlorophenoxy)acetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62095-40-3 |

|---|---|

Molecular Formula |

C14H10Cl2O3 |

Molecular Weight |

297.1 g/mol |

IUPAC Name |

(4-chlorophenyl) 2-(4-chlorophenoxy)acetate |

InChI |

InChI=1S/C14H10Cl2O3/c15-10-1-5-12(6-2-10)18-9-14(17)19-13-7-3-11(16)4-8-13/h1-8H,9H2 |

InChI Key |

ZHFUIQPOLJKHGH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1OCC(=O)OC2=CC=C(C=C2)Cl)Cl |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)OC2=CC=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Environmental Fate and Transformation Pathways of 4 Chlorophenyl 4 Chlorophenoxy Acetate

Microbial Degradation Mechanisms of Chlorophenoxy Acetate (B1210297) Esters

The breakdown of chlorophenoxy acetate esters, such as 4-Chlorophenyl (4-chlorophenoxy)acetate, in the environment is significantly influenced by microbial activity. Both bacteria and fungi possess the metabolic capabilities to transform these complex synthetic compounds.

Bacterial Metabolism Pathways of 4-Chlorophenoxyacetate (B1230714) Structures

Bacteria play a crucial role in the degradation of chlorophenoxyacetate herbicides. A notable example is the degradation of 4-chlorophenoxyacetate (4-CPA) by a Pseudomonas species isolated from soil. nih.govnih.gov This bacterium is capable of utilizing 4-CPA as its sole source of carbon. nih.govnih.gov The metabolic pathway involves a series of enzymatic reactions that break down the parent compound into simpler, less harmful substances.

The proposed pathway for the breakdown of 4-chlorophenoxyacetate by this Pseudomonas strain is as follows:

Hydroxylation: 4-chlorophenoxyacetate is first converted to 4-chloro-2-hydroxyphenoxyacetate. nih.govnih.gov

Ether Linkage Cleavage: This intermediate is then transformed into 4-chlorocatechol (B124253). nih.govnih.gov

Ring Fission: The aromatic ring of 4-chlorocatechol is cleaved to form cis,cis-β-chloromuconate. nih.govnih.gov

Lactonization: This is followed by conversion to γ-carboxymethylene-Δαβ-butenolide. nih.govnih.gov

Further Degradation: The pathway continues with the formation of maleylacetate (B1240894) and fumarylacetate, which are ultimately broken down into fumarate (B1241708) and acetate, compounds that can enter central metabolic cycles. nih.govnih.gov

Research has also been conducted on the degradation of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), which shares structural similarities with 4-chlorophenoxyacetate. The degradation pathway of 2,4-D has been extensively studied in various microorganisms, including Cupriavidus necator JMP134 and several Pseudomonas strains. nih.gov This pathway also involves the removal of the side chain, hydroxylation of the resulting phenol, and subsequent cleavage of the aromatic ring. nih.gov

The ability of microbial communities to degrade these compounds is widespread, and the genes responsible for the key enzymatic steps have been identified. nih.gov For instance, the tfdA gene, which codes for an α-ketoglutarate-dependent dioxygenase, catalyzes the initial step in the degradation of 2,4-D. nih.govnih.gov

Fungal Biotransformation Processes for Related Chlorinated Aromatic Compounds

Fungi, particularly wood- and litter-degrading fungi, are also significant in the transformation of chlorinated aromatic compounds. nih.gov These fungi can produce chlorinated anisyl metabolites, which are structurally related to xenobiotic chloroaromatics. nih.gov Lignin-degrading fungi, such as white-rot fungi, are particularly effective due to their non-specific enzymatic systems. mdpi.com These fungi can degrade a wide variety of persistent environmental pollutants, including chlorinated organic compounds. mdpi.com

The biotransformation of chlorinated compounds by fungi can occur through several mechanisms, including hydroxylation, where a chlorine atom is replaced by a hydroxyl group. mdpi.com For example, the degradation of pentachlorophenol (B1679276) (PCP) by fungi can proceed through the formation of tetrachlorohydroquinone (B164984) (TCHQ). mdpi.com Fungi can also be utilized in bioremediation efforts to detoxify wood waste contaminated with hazardous organic compounds. mdpi.com

Recent research has also explored the use of filamentous fungi, such as Isaria fumosorosea and Beauveria bassiana, to biotransform synthesized chlorinated chalcones, producing novel glycosylated derivatives. nih.gov This highlights the potential of fungi to not only degrade but also modify chlorinated aromatic structures.

Identification and Characterization of Microbial Metabolites

During the microbial degradation of 4-chlorophenoxyacetate, a series of intermediate metabolites are formed. In studies with a Pseudomonas species, the following compounds were isolated and identified from culture extracts:

4-chloro-2-hydroxyphenoxyacetate nih.govnih.gov

4-chlorocatechol nih.govnih.gov

β-chloromuconate (likely the cis-trans isomer) nih.govnih.gov

γ-carboxymethylene-Δαβ-butenolide nih.govnih.gov

Cells grown on 4-chlorophenoxyacetate were found to readily metabolize 4-chloro-2-hydroxyphenoxyacetate, 4-chlorocatechol, and γ-carboxymethylene-Δαβ-butenolide. nih.govnih.gov However, they were not adapted to metabolize 4-chlorophenol (B41353) or synthetic β-chloromuconate, suggesting a high degree of stereospecificity in the enzymes involved. nih.gov

The identification of these metabolites is crucial for elucidating the complete degradation pathway and understanding the mechanisms of detoxification.

| Metabolite | Role in Pathway |

|---|---|

| 4-chloro-2-hydroxyphenoxyacetate | Initial hydroxylation product |

| 4-chlorocatechol | Product of ether linkage cleavage |

| β-chloromuconate | Ring fission product |

| γ-carboxymethylene-Δαβ-butenolide | Lactonization product |

Enzymatic Systems Involved in Xenobiotic Biotransformation

The biotransformation of xenobiotics like this compound is carried out by a variety of microbial enzymes. These enzymatic processes are generally categorized into two main phases: Phase I and Phase II metabolism. openaccessjournals.comresearchgate.net

Phase I Metabolism: This phase involves reactions such as oxidation, reduction, and hydrolysis, which introduce or expose functional groups on the xenobiotic molecule. openaccessjournals.comresearchgate.net A key group of enzymes in Phase I is the cytochrome P450 monooxygenases. openaccessjournals.commdpi.com These enzymes are involved in the oxidation of a wide range of substrates. openaccessjournals.com In the context of chlorinated phenoxyacetates, dioxygenases play a critical role. For instance, α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA) is responsible for the initial cleavage of the side chain of 2,4-D. nih.gov

Phase II Metabolism: In this phase, the modified xenobiotics from Phase I are conjugated with endogenous molecules like glutathione (B108866), sugars, or amino acids. openaccessjournals.commdpi.com This increases their water solubility and facilitates their removal. researchgate.net Key enzymes in Phase II include Glutathione S-Transferases (GSTs) and UDP-Glucuronosyltransferases (UGTs). openaccessjournals.com GSTs, for example, catalyze the conjugation of xenobiotics with glutathione. researchgate.net

The degradation pathway of 2,4-D involves a series of enzymes encoded by the tfd genes:

TfdA: α-ketoglutarate-dependent 2,4-D dioxygenase nih.gov

TfdB: 2,4-DCP hydroxylase nih.gov

TfdC: Chlorocatechol 1,2-dioxygenase nih.gov

TfdD: Chloromuconate cycloisomerase nih.gov

TfdE: Chlorodienelactone hydrolase nih.gov

TfdF: Chloromaleylacetate reductase and maleylacetate reductase nih.gov

| Enzyme Family | Phase | Function |

|---|---|---|

| Cytochrome P450 Monooxygenases | Phase I | Oxidation |

| Dioxygenases (e.g., TfdA) | Phase I | Side-chain cleavage |

| Hydroxylases (e.g., TfdB) | Phase I | Hydroxylation |

| Glutathione S-Transferases (GSTs) | Phase II | Conjugation with glutathione |

| UDP-Glucuronosyltransferases (UGTs) | Phase II | Conjugation with glucuronic acid |

Influence of Environmental Parameters on Biodegradation Kinetics

The rate and extent of microbial degradation of chlorinated phenoxyacetates are influenced by several environmental factors. These include:

pH: The degradation of 2,4-D by Pseudomonas cepacia was found to be optimal at an acidic pH. nih.gov However, very low pH can also inhibit degradation due to the release of chloride from the substrate and the limited buffering capacity of the medium. nih.gov

Substrate Concentration: The initial concentration of the pollutant can affect the degradation rate. For some bacteria, there is a linear relationship between the initial concentration and the time required for degradation. nih.gov High concentrations of some chlorophenoxyacetate mixtures can be toxic to the degrading microorganisms. researchgate.net

Population Density of Microorganisms: The time it takes for degradation to begin and be completed is often linearly related to the starting population density of the degrading bacteria. nih.gov

Availability of other Carbon Sources: The presence of more easily degradable carbon sources can sometimes inhibit the breakdown of xenobiotics, a phenomenon known as catabolite repression. researchgate.net However, in some cases, amending contaminated soil with additional carbon sources did not improve the degradation of herbicides. frontiersin.org

Oxygen Availability: The biodegradation of many surfactants and related compounds occurs more readily under aerobic conditions. researchgate.net Anaerobic degradation is generally slower. researchgate.net

Temperature: Low temperatures can hinder the microbial degradation of pollutants. researchgate.net

Photolytic Degradation Mechanisms of this compound

In addition to microbial breakdown, photolytic degradation, which involves the breakdown of compounds by light, can also contribute to the environmental fate of this compound. Advanced electrochemical oxidation processes, such as electro-Fenton and photoelectro-Fenton with UV light, have been shown to be effective in degrading 4-chlorophenoxyacetic acid (4-CPA) in aqueous solutions. acs.org

In these processes, the primary oxidant is the hydroxyl radical, which is a highly reactive species. acs.org The photoelectro-Fenton process, which combines electrochemical methods with UV light, can achieve complete mineralization of 4-CPA solutions. acs.org During this degradation, several aromatic intermediates are formed, including:

4-Chlorophenol

4-Chlorocatechol

Hydroquinone

Further oxidation of these intermediates leads to the formation of stable chloride ions and various carboxylic acids such as glycolic, glyoxylic, formic, malic, maleic, fumaric, and oxalic acids. acs.org

Direct Photolysis in Aqueous and Adsorbed Phases

No information was found regarding the direct photolysis of this compound in aqueous solutions or on adsorbed surfaces. For the related compound, 4-chlorophenoxyacetic acid, it has been noted that it degrades in sunlight, with one source indicating a 30% loss in 24 hours. nih.govplantgrowthhormones.com

Photosensitized Degradation Reactions

There are no available studies on the photosensitized degradation of this compound.

Elucidation of Phototransformation Products and Pathways

No research detailing the phototransformation products and degradation pathways of this compound could be located. Studies on the related compound, 4-CPA, have shown that it can degrade to 4-chlorophenol (4-CP) in plants. nih.gov

Quantum Yield Determination and Environmental Relevance

Specific data on the quantum yield for the photolysis of this compound and the environmental relevance of this process are not available in the reviewed literature.

Abiotic Hydrolysis of this compound in Aqueous Systems

There is no data available on the rate and products of abiotic hydrolysis for this compound. While esters can be susceptible to hydrolysis, which is often dependent on pH and temperature, no specific studies for this compound were found. researchgate.net For the related 4-chlorophenoxyacetic acid, it is reported to be stable to hydrolysis at pH values of 5, 7, and 9. nih.gov

Environmental Mobility and Distribution Dynamics

Sorption to Soil and Sediment Matrices

No experimental data, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), for this compound could be found. For related phenoxyacetic acids, sorption to soil and sediment is influenced by factors such as the amount of soil organic matter and pH. epa.gov Anionic forms of these acids, which are prevalent under typical environmental pH conditions, generally exhibit higher mobility in soil. nih.gov

Leaching Potential in Aquatic and Terrestrial Systems

The potential for this compound to move through the soil profile and enter aquatic systems is significant, a characteristic largely governed by its principal hydrolysis product, 4-chlorophenoxyacetic acid (4-CPA).

Phenoxy acid herbicides, as a class, are known for their mobility in soils, particularly in sandy soils with low organic matter content. nih.gov Their ester forms readily hydrolyze to the corresponding acid forms under typical environmental conditions. encyclopedia.pub For this compound, this transformation to 4-CPA is a critical step in determining its leaching behavior.

Once formed, 4-CPA exhibits properties that favor its movement through the soil. It has a relatively high water solubility and, as a weak acid, it dissociates in water within the normal pH range of soils and environmental waters. encyclopedia.pub With a pKa of 3.56, 4-CPA will exist predominantly in its anionic form in most environmental settings. nih.gov This anionic nature generally leads to repulsion from negatively charged soil colloids (clay and organic matter), resulting in weak adsorption and high mobility. iastate.edu

Studies on related phenoxyacetic acids, such as MCPA, have shown that sorption to soil is positively correlated with organic carbon content and negatively with soil pH. nih.gov In soils with low organic matter, the potential for leaching is further increased. iastate.edu The addition of certain soil amendments, such as some types of biochar, can either increase or decrease the leaching of phenoxyacetic acids depending on the amendment's properties. nih.gov

It is important to note that while the intact ester, this compound, has limited water solubility due to its hydrophobic chlorophenyl group, its expected rapid hydrolysis means that the leaching potential is primarily that of the more mobile 4-CPA. solubilityofthings.com

Table 1: Physicochemical Properties Influencing Leaching of 4-Chlorophenoxyacetic acid (4-CPA)

| Property | Value | Source |

| Water Solubility | 957 mg/L at 25 °C | nih.gov |

| pKa | 3.56 | nih.gov |

| log Kow | 2.25 | nih.gov |

Volatilization from Environmental Compartments

Volatilization, the process of a chemical moving from soil or water into the air, is another important pathway in the environmental fate of this compound. The tendency of this compound to volatilize is influenced by whether it is in its original ester form or has hydrolyzed to 4-chlorophenoxyacetic acid (4-CPA).

Generally, ester formulations of phenoxy herbicides are more volatile than their acid or salt forms. encyclopedia.pub The production of certain low molecular weight esters of phenoxy acids has been limited due to their high vapor pressure and potential to cause off-target damage through volatilization. encyclopedia.pub Therefore, it is expected that this compound, as an ester, will have a higher initial potential for volatilization compared to its hydrolysis product, 4-CPA.

However, the rapid hydrolysis of the ester to the less volatile 4-CPA in the environment is a critical factor. encyclopedia.pubnih.gov Once hydrolysis occurs, the volatilization potential is then determined by the properties of 4-CPA. While 4-CPA itself is described as being quite volatile, its vapor pressure is relatively low. herts.ac.uk

The vapor pressure of 4-CPA is reported as 0.000318 mmHg. nih.gov This value suggests that while volatilization from soil and water surfaces can occur, it may not be the most significant dissipation pathway compared to leaching, especially given its high water solubility and anionic nature in most environments. The rate of vaporization of phenoxyacetic acid esters can be faster than their rate of hydrolysis in neutral and acidic waters, suggesting that some portion of the parent ester may volatilize before it degrades. nih.gov

Field studies on other phenoxy herbicides, such as 2,4-D, have been conducted to quantify volatilization, indicating that it is a recognized, though formulation-dependent, pathway for environmental loss.

Table 2: Physicochemical Properties Influencing Volatilization

| Compound | Property | Value | Source |

| 4-Chlorophenoxyacetic acid (4-CPA) | Vapor Pressure | 0.000318 mmHg | nih.gov |

| This compound | Water Solubility | Limited | solubilityofthings.com |

Advanced Analytical Methodologies for 4 Chlorophenyl 4 Chlorophenoxy Acetate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of 4-Chlorophenyl (4-chlorophenoxy)acetate, providing the necessary separation from complex matrices and enabling precise quantification. Gas and liquid chromatography, particularly when coupled with mass spectrometry, offer high sensitivity and selectivity.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. However, compounds like this compound, which contains a polar carboxylic acid ester functional group, may exhibit poor chromatographic behavior, including peak tailing and adsorption onto the GC column. To overcome these issues and increase volatility, a derivatization step is typically required prior to GC-MS analysis. researchgate.netjfda-online.com

The most common derivatization strategy for compounds containing carboxylic acid moieties is silylation. researchgate.net Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), bis(trimethylsilyl)trifluoroacetamide (BSTFA), and trimethylsilyl N,N-dimethyl carbamate are used to convert the analyte into a more volatile and thermally stable silyl ester derivative. researchgate.netnih.gov The tert-butyldimethylsilyl (TBDMS) derivatives are often preferred due to the characteristic and dominant [M-57]+ ion in their mass spectra, which arises from the loss of a tert-butyl group and aids in identification. researchgate.net

The derivatization reaction is typically carried out in an organic solvent, and its efficiency can be influenced by factors such as reaction time, temperature, and the solvent used. researchgate.netnih.gov For instance, silylation reactions can be significantly accelerated in solvents like acetone, sometimes reaching completion within seconds at room temperature. nih.gov After derivatization, the sample is introduced into the GC-MS system. The separation is achieved on a capillary column, often with a non-polar stationary phase like DB-5MS. The mass spectrometer is then used for detection and quantification, typically in single ion monitoring (SIM) mode for enhanced sensitivity. dphen1.com

Table 1: Typical GC-MS Parameters for the Analysis of Derivatized Chlorophenoxy Acid Analogs

| Parameter | Setting |

|---|---|

| Gas Chromatograph | |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium or Hydrogen |

| Column | DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar |

| Oven Program | Initial temp 60°C, hold 1 min, ramp to 280°C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile and powerful technique that is widely used for the analysis of a broad range of compounds, including acidic herbicides and their esters. nih.gov A key advantage of LC-MS is its ability to analyze many compounds, including this compound, directly in their parent form without the need for derivatization. nih.gov This simplifies sample preparation and avoids potential issues with derivatization efficiency and derivative stability.

For the analysis of this compound, reversed-phase liquid chromatography is typically employed, using a C18 column to separate the analyte from other components in the sample matrix. nih.govlcms.cz The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with the addition of a modifier like formic acid or ammonium acetate (B1210297) to improve peak shape and ionization efficiency. nih.govlcms.cz

The LC system is coupled to a mass spectrometer, which serves as a highly sensitive and selective detector. Electrospray ionization (ESI) is a common ionization technique used for this type of analysis, and it can be operated in either positive or negative ion mode. nih.gov For acidic compounds, negative ion mode is often preferred. Tandem mass spectrometry (MS/MS) is frequently used for quantification, operating in multiple reaction monitoring (MRM) mode. nih.gov This involves selecting the precursor ion of the analyte and monitoring specific product ions, which significantly enhances selectivity and reduces background noise. nih.gov

Table 2: Illustrative LC-MS/MS Parameters for the Analysis of 4-Chlorophenoxyacetic acid (a related compound)

| Parameter | Setting |

|---|---|

| Liquid Chromatograph | |

| Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or 2 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or 2 mM Ammonium Acetate |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Precursor Ion (m/z) | 185.0 |

| Product Ions (m/z) | 127.0, 128.8 |

High-performance liquid chromatography (HPLC) with UV detection is a robust and widely available technique for the quantification of compounds like this compound. researchgate.netpensoft.net Method development for HPLC analysis involves the optimization of several parameters to achieve good separation, peak shape, and sensitivity.

A typical HPLC method for a chlorinated phenyl compound would utilize a reversed-phase C18 column. researchgate.netpensoft.net The mobile phase composition, a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol), is a critical parameter that is adjusted to control the retention time and resolution of the analyte. researchgate.netmdpi.com The pH of the aqueous buffer can also be optimized to ensure the analyte is in a single ionic form, which improves peak symmetry. mdpi.com The flow rate is typically set between 0.5 and 1.5 mL/min. researchgate.netpensoft.net Detection is commonly performed using a UV-Vis detector at a wavelength where the analyte exhibits strong absorbance. researchgate.netpensoft.net

Once the method is developed, it must be validated to ensure that it is reliable and fit for its intended purpose. Method validation is performed according to guidelines from organizations such as the International Council for Harmonisation (ICH). researchgate.netpensoft.net The validation process typically includes the assessment of the following parameters:

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components. pensoft.net

Linearity: The demonstration that the detector response is directly proportional to the analyte concentration over a defined range. pensoft.netiosrjournals.org

Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments. pensoft.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). pensoft.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. iosrjournals.org

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. iosrjournals.org

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Key Parameters for HPLC Method Validation

| Validation Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Linearity | Correlation coefficient (r²) of the calibration curve | r² ≥ 0.999 |

| Accuracy | % Recovery of spiked samples | 98 - 102% |

| Precision | Relative Standard Deviation (%RSD) for replicate injections | %RSD ≤ 2% |

| LOD & LOQ | Signal-to-Noise Ratio | LOD: S/N ≥ 3, LOQ: S/N ≥ 10 |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. Mass spectrometry provides information about the molecular weight and fragmentation pattern, while infrared spectroscopy helps in the identification of functional groups.

Mass spectrometry provides detailed structural information based on the fragmentation of the molecular ion. libretexts.orgchemguide.co.uk When this compound is analyzed by MS, particularly with electron ionization (EI), the molecular ion will undergo fragmentation, producing a unique mass spectrum that can be used for its identification.

The fragmentation pattern of esters is well-characterized. libretexts.orgmiamioh.edu Common fragmentation pathways include alpha-cleavage and McLafferty rearrangements. For this compound, the molecular ion peak would be expected at m/z corresponding to its molecular weight. Key fragmentation would likely involve the cleavage of the ester bond. The presence of chlorine atoms is also a key diagnostic feature, as chlorine has two abundant isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), leading to characteristic isotopic patterns in the mass spectrum for chlorine-containing fragments. nih.gov

Based on the structure of this compound, some expected fragment ions would include:

The 4-chlorophenoxyacetyl cation, [C₈H₆ClO₂]⁺.

The 4-chlorophenoxy cation, [C₆H₄ClO]⁺.

The 4-chlorophenyl cation, [C₆H₄Cl]⁺.

Analysis of the fragmentation pattern of the closely related 4-chlorophenoxyacetic acid in negative ion mode MS/MS shows a precursor ion at m/z 185.0011 ([M-H]⁻) and a prominent fragment at m/z 126.9957, corresponding to the 4-chlorophenoxide anion. nih.gov This provides a strong indication of the fragmentation behavior of the core structure.

Table 4: Predicted Key Mass Fragments for this compound in EI-MS

| m/z (for ³⁵Cl) | Possible Fragment Structure |

|---|---|

| 296 | Molecular Ion [C₁₄H₁₀Cl₂O₃]⁺ |

| 169 | [4-chlorophenoxyacetyl]⁺ |

| 128 | [4-chlorophenol]⁺ |

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Key expected absorptions include:

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group, typically appearing in the region of 1735-1750 cm⁻¹.

C-O Stretch: Absorption bands corresponding to the C-O stretching vibrations of the ester group, usually found in the 1000-1300 cm⁻¹ region.

Aromatic C=C Stretch: Medium to weak absorption bands in the 1450-1600 cm⁻¹ region, indicative of the aromatic rings.

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹, characteristic of C-H bonds in the aromatic rings.

C-Cl Stretch: A strong absorption band in the fingerprint region, typically between 600 and 800 cm⁻¹, corresponding to the carbon-chlorine bond.

C-O-C Stretch (Ether): An absorption band for the ether linkage, which would likely appear in the 1000-1300 cm⁻¹ range, potentially overlapping with the ester C-O stretches.

The specific positions of these bands can provide further structural information. For example, the position of the C=O stretch can be influenced by conjugation with the aromatic ring. The pattern of out-of-plane C-H bending vibrations in the 680-900 cm⁻¹ region can give clues about the substitution pattern of the aromatic rings.

Table 5: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Carbonyl (C=O) Stretch (Ester) | 1735 - 1750 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-O-C Stretch (Ether & Ester) | 1000 - 1300 | Strong |

Sample Preparation and Extraction Protocols for Environmental and Biological Matrices

Effective sample preparation is a crucial first step in the analytical workflow, aiming to isolate this compound from the sample matrix and concentrate it to a level suitable for instrumental analysis. The choice of extraction technique is highly dependent on the nature of the sample matrix.

For environmental matrices such as soil and water, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular and efficient extraction technique for a wide range of pesticide residues. The original QuEChERS protocol involves an extraction and partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup. Variations of this method, such as the use of buffered salts (e.g., acetate or citrate), have been introduced to improve the recovery of pH-sensitive pesticides. For soil samples, modifications may be necessary to address the complex matrix, with different sorbents like C18 or graphitized carbon black (GCB) being used in the dSPE step to remove interfering substances. Solid-phase extraction (SPE) is another widely used technique, particularly for water samples. SPE cartridges packed with sorbents like C18 can effectively retain and concentrate chlorophenoxy acid herbicides from large volumes of water, which are then eluted with a small volume of an organic solvent.

In the context of biological matrices like urine and blood, sample preparation is often more challenging due to the high protein and lipid content. For urine samples, a common approach for the analysis of chlorophenoxy acid herbicides involves solid-phase extraction. A study on the determination of several chlorophenoxy acids in human urine utilized SPE with C18 cartridges for cleanup and preconcentration, achieving detection limits in the range of 3.5 to 6.0 µg/L. This demonstrates the feasibility of SPE for extracting such compounds from complex biological fluids. For blood samples, more rigorous cleanup steps are typically required to remove proteins and lipids that can interfere with the analysis. Techniques like protein precipitation followed by SPE or liquid-liquid extraction (LLE) are often employed.

Table 1: Overview of Sample Preparation Techniques for Chlorophenoxy Acid Herbicides in Various Matrices

| Matrix | Sample Preparation Technique | Key Steps | Typical Sorbents/Solvents |

| Soil | QuEChERS | Acetonitrile extraction, salting out, dispersive SPE cleanup | Acetonitrile, MgSO4, NaCl, PSA, C18, GCB |

| Water | Solid-Phase Extraction (SPE) | Sample loading, washing, elution | C18, Oasis HLB |

| Urine | Solid-Phase Extraction (SPE) | Sample loading, washing, elution | C18, Oasis HLB |

| Blood | Protein Precipitation & SPE/LLE | Protein removal, extraction, cleanup | Acetonitrile, Formic Acid, SPE cartridges |

Development of Ultra-Trace Detection and Quantification Methods

The development of highly sensitive and selective analytical methods is paramount for the detection and quantification of this compound at ultra-trace levels. Gas chromatography (GC) and liquid chromatography (LC), coupled with mass spectrometry (MS), are the primary instrumental techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) has been a workhorse for pesticide residue analysis for many years. For the analysis of chlorophenoxy acids, a derivatization step is often necessary to convert the polar acidic analytes into more volatile and thermally stable esters, which are more amenable to GC analysis. GC coupled with tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which significantly reduces matrix interference and allows for lower detection limits. Multi-residue methods using GC-MS/MS have been developed for the analysis of hundreds of pesticides in various matrices, with limits of quantification (LOQs) often in the low nanogram per milliliter (ng/mL) or nanogram per gram (ng/g) range.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become increasingly popular for the analysis of polar and thermally labile pesticides, including chlorophenoxy acids, as it often does not require derivatization. Reversed-phase LC with a C18 column is commonly used for separation. The use of tandem mass spectrometry provides high selectivity and sensitivity, enabling the detection of analytes at very low concentrations. For instance, a sensitive LC-MS/MS method for the determination of phenolic and carboxylic acid pesticide biomarkers in human urine reported limits of detection (LODs) ranging from 0.0038 µg/L to 0.091 µg/L for various analytes. While specific data for this compound is not explicitly detailed in the readily available literature, the performance of these methods for structurally similar compounds suggests that similar low-level detection is achievable.

The validation of these analytical methods is crucial to ensure the reliability of the data. This includes assessing parameters such as linearity, accuracy, precision, recovery, and the limits of detection (LOD) and quantification (LOQ).

Table 2: Performance of Analytical Methods for Structurally Related Compounds

| Analytical Method | Matrix | Compound Class | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Capillary LC-UV | Human Urine | Chlorophenoxy Acids | 3.5 - 6.0 µg/L | - | nih.gov |

| LC-MS/MS | Human Urine | Phenolic & Carboxylic Acid Pesticides | 0.0038 - 0.091 µg/L | - | |

| GC-MS/MS | Fruits & Vegetables | Various Pesticides | - | Low ng/g range |

Note: The data in this table is for structurally related compounds and is intended to provide an indication of the achievable sensitivity of the analytical methods. Specific performance data for this compound may vary.

Mechanistic Investigations of Biological Activities of 4 Chlorophenyl 4 Chlorophenoxy Acetate

Interactions with Plant Growth Regulatory Systems

Auxin-Mimetic Activities and Receptor Binding Mechanisms

4-Chlorophenyl (4-chlorophenoxy)acetate, commonly known as 4-CPA, is a synthetic plant growth regulator that exhibits auxin-like activity. plantgrowthhormones.comcn-agro.combiotrend.com Its physiological effects are similar to those of endogenous auxins, which are crucial hormones in plant development. plantgrowthhormones.com Like natural auxins, 4-CPA is absorbed by various parts of the plant, including the roots, stems, leaves, flowers, and fruits, and its biological activity is long-lasting. plantgrowthhormones.commade-in-china.com

The primary mechanism of action for 4-CPA involves mimicking the function of natural auxins, thereby influencing plant growth and development. biotrend.com This includes stimulating cell division and tissue differentiation, which are fundamental processes for growth. plantgrowthhormones.comlemandou.com While the precise receptor binding mechanisms are a subject of ongoing research, it is understood that synthetic auxins like 4-CPA interact with auxin receptors in plant cells. This interaction triggers a signaling cascade that leads to the observed physiological responses. For instance, molecular docking studies with other auxin analogs have shown binding to auxin receptors like TIR1. nih.gov This binding typically initiates a signaling pathway that alters gene expression, leading to the various developmental effects. nih.gov

The auxin-mimetic properties of 4-CPA are harnessed in agriculture for several purposes. It is widely used to prevent the premature dropping of flowers and fruits, a process known as abscission. cn-agro.commade-in-china.com By inhibiting the formation of the abscission layer, 4-CPA helps to improve fruit set and ultimately increase yield. plantgrowthhormones.comcn-agro.com Furthermore, it can induce parthenocarpy, which is the development of fruit without fertilization, leading to the production of seedless fruits. plantgrowthhormones.commade-in-china.com

Cellular and Molecular Responses in Plant Tissues

At the cellular and molecular level, 4-CPA elicits a range of responses that underpin its effects on plant growth. A key response is the stimulation of cell division and differentiation in various plant tissues. plantgrowthhormones.comlemandou.com This is particularly evident in the ovary, where 4-CPA treatment can stimulate its enlargement, a crucial step in fruit development. plantgrowthhormones.comlemandou.com

Studies have shown that exogenous application of 4-CPA can lead to changes in the expression of genes related to development. For example, in grapes, 4-CPA treatment has been observed to induce cell division and redifferentiation of the integument, leading to abnormal thickening and cell enlargement. nih.gov This process is associated with changes in the expression of genes involved in integument development. nih.gov

Furthermore, the application of 4-CPA can influence the levels of endogenous hormones within the plant. Appropriate concentrations of 4-CPA can stimulate an increase in other plant hormones, which then work synergistically to promote growth and development. nih.gov For instance, in tomato ovaries, 4-CPA has been found to induce the synthesis of indole-3-acetic acid (IAA), a natural auxin, which contributes to the earlier maturation of parthenocarpic fruits. nih.gov This highlights a complex interplay between the externally applied synthetic auxin and the plant's own hormonal regulatory network.

Effects on Specific Plant Developmental Processes

The auxin-mimetic properties of 4-CPA translate into significant effects on specific developmental processes in plants, particularly those related to reproduction and fruit development. One of its most common applications is to prevent the premature dropping of flowers and fruits. cn-agro.complantgrowthhormones.com This is achieved by inhibiting the natural process of abscission. made-in-china.com

A notable effect of 4-CPA is its ability to promote fruit set and enlargement. plantgrowthhormones.comlemandou.com By stimulating the ovary to grow, it can lead to larger and more developed fruits. This is particularly useful in crops like tomatoes, where it is used to prevent flower and fruit drop and promote fruit development. plantgrowthhormones.comlemandou.com

Furthermore, 4-CPA is known to induce parthenocarpy, the development of fruit without prior fertilization. plantgrowthhormones.commade-in-china.com This results in the formation of seedless fruits, a desirable trait in many horticultural crops. In grapes, for example, treatment with 4-CPA has been shown to lead to the formation of seed-like structures even in the absence of fertilization. nih.gov

The application of 4-CPA can also accelerate the ripening process in some fruits. plantgrowthhormones.comagreencobio.com This can be advantageous for synchronizing harvest and bringing produce to market earlier. The effects of 4-CPA on various plant developmental processes are summarized in the table below.

| Developmental Process | Effect of 4-CPA |

| Flower and Fruit Abscission | Prevention of dropping cn-agro.complantgrowthhormones.com |

| Fruit Set | Promotion plantgrowthhormones.comlemandou.com |

| Fruit Enlargement | Promotion plantgrowthhormones.comlemandou.com |

| Parthenocarpy | Induction of seedless fruit plantgrowthhormones.commade-in-china.com |

| Ripening | Acceleration plantgrowthhormones.comagreencobio.com |

| Rooting (in legumes) | Inhibition made-in-china.complantgrowthhormones.com |

Mechanistic Studies in Non-Human Biological Systems

Induction of Apoptosis Pathways in Animal Models (e.g., gonadal cells)

Research in animal models has revealed that 4-chlorophenoxyacetic acid can induce apoptosis, or programmed cell death, in specific cell types. A study on rats demonstrated that administration of 4-CPA led to a significant increase in apoptosis in the gonads of both males and females. nih.gov This effect was observed through histopathological examination, which revealed increased caspase-3 and -9 immunoreactivity in the testes, ductus deferens, ovaries, and uterus of the treated rats. nih.gov

Notably, the induction of apoptosis by 4-CPA occurred without concurrent changes in the plasma levels of several key hormones, including FSH, LH, testosterone, and estradiol (B170435). nih.gov This suggests that the apoptotic effect of 4-CPA on gonadal cells may not be mediated by a disruption of the hormonal axis. nih.gov The study also found a direct correlation between the dose of 4-CPA administered and the extent of apoptosis observed. nih.gov

The process of apoptosis is a fundamental cellular mechanism for removing unwanted or damaged cells and is crucial for normal tissue development and homeostasis. nih.gov In the gonads, apoptosis plays a significant role in processes like follicular atresia in the ovary and the elimination of defective germ cells in the testis. nih.gov The finding that 4-CPA can induce apoptosis in these tissues raises questions about its potential to interfere with these normal physiological processes. The activation of caspase-3, a key executioner caspase in the apoptotic pathway, has also been observed in other cell types treated with a related compound, 2,4-dichlorophenoxyacetic acid, suggesting a potential common mechanism involving mitochondrial pathways. nih.gov

Oxidative Stress Mechanisms in Organ Systems (e.g., liver tissue)

While direct studies on the oxidative stress mechanisms of this compound in liver tissue are limited, research on structurally similar compounds and the general principles of xenobiotic metabolism in the liver provide insights into potential mechanisms. The liver is a primary site for the metabolism of foreign compounds, a process that can sometimes lead to the generation of reactive oxygen species (ROS). nih.govnih.gov An imbalance between the production of ROS and the body's ability to detoxify these reactive intermediates results in oxidative stress. mdpi.com

Oxidative stress is a known factor in the pathogenesis of various liver diseases. nih.gov It can be induced by a variety of factors, including exposure to certain chemicals. nih.gov The metabolic processes in the liver, particularly those involving the cytochrome P450 enzyme system, can lead to the production of ROS. nih.gov If the antioxidant defense systems of the liver, which include enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), are overwhelmed, cellular damage can occur. nih.gov

Studies on the related herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) in fish have shown that exposure can lead to oxidative stress in the gills, as evidenced by increased lipid peroxidation and levels of oxidized glutathione. nih.gov This was accompanied by an increase in the activity of antioxidant enzymes like SOD, catalase, and glutathione peroxidase, indicating a cellular response to combat the oxidative challenge. nih.gov Given the structural similarities, it is plausible that 4-CPA could also induce oxidative stress in organ systems like the liver through similar mechanisms, although further research is needed to confirm this.

Enzyme Modulation and Metabolic Pathway Alterations in Microorganisms

While specific studies detailing the enzymatic modulation and metabolic pathway alterations directly caused by this compound in microorganisms are not extensively documented in available research, the broader class of chloroderivatives of phenoxyacetic acid is known to exhibit antimicrobial activity. mdpi.com The biological effects of these compounds, including their impact on soil bacteria, are intrinsically linked to their molecular structure, which is defined by the number and position of chlorine atoms on the aromatic ring. mdpi.com

The introduction of chloro-substituents into the phenoxyacetic acid structure alters the electronic configuration and reactivity of the molecule. mdpi.com This change in physicochemical properties is a key determinant of the compound's biological interactions. It is understood that such compounds can interfere with microbial systems, likely by modulating the function of essential enzymes or altering metabolic pathways, although the precise mechanisms for this compound remain a subject for further specific investigation. The general principle is that the structure dictates the biological effect, which extends to its interactions with microorganisms. mdpi.com

Structure-Activity Relationship (SAR) Analysis for Biological Function

The biological function of this compound is deeply rooted in its chemical architecture. A Structure-Activity Relationship (SAR) analysis provides a framework for understanding how specific molecular features—namely the ester linkage and the chlorination pattern—govern its interactions with biological systems.

Influence of Ester Linkage on Receptor Interaction and Bioavailability

The ester linkage in this compound is a critical determinant of its bioavailability and mechanism of action, likely functioning as a pro-drug moiety. Research on analogous compounds, such as phenoxyacetate-based adrenergic agonists and estradiol esters, indicates that the ester form is typically not the primary active molecule at the receptor level. nih.govnih.gov Instead, the ester group enhances lipophilicity, which can facilitate absorption and distribution within biological systems.

The biological activity is generally exerted after the ester bond is cleaved through hydrolysis, releasing the constituent alcohol (4-chlorophenol) and carboxylic acid (4-chlorophenoxyacetic acid). nih.govnih.gov Studies on other esterified compounds have shown that the ester forms themselves often exhibit a loss of the key polar interactions necessary for effective receptor binding. rsc.org For instance, various C-17 esters of estradiol were found to exert their potent estrogenic effects only after being hydrolyzed to the free steroid, with the ester forms showing no specific, saturable binding to the estrogen receptor. nih.gov This strongly suggests that the bioavailability and ultimate activity of this compound are dependent on this hydrolytic conversion to its active acidic form.

Table 1: Functional Role of the Ester Linkage in Biological Activity

| Molecular Feature | Property | Implication for Biological Activity | Supporting Evidence |

| Ester Form | Increased Lipophilicity | Enhances absorption and tissue distribution. | General principle of drug design. |

| Reduced Polarity | Loses key polar interactions required for direct, strong receptor binding. rsc.org | Molecular docking studies on related ester compounds show reduced activity. rsc.org | |

| Hydrolysis | Conversion to Acid | Releases the active molecule (e.g., 4-chlorophenoxyacetic acid) that interacts with the target receptor. | In vivo studies show ester prodrugs act via their corresponding acid. nih.govnih.gov |

| Acid Form | Active Moiety | Possesses the necessary functional groups for specific receptor binding and eliciting a biological response. | The free acid/steroid is the form that binds to the receptor. nih.gov |

Comparative Analysis of Chlorination Patterns on Bioactivity

The presence and position of chlorine atoms on the phenyl rings are paramount to the bioactivity of phenoxyacetate (B1228835) derivatives. The chlorination pattern directly influences the compound's electronic structure, reactivity, and ultimately, its biological efficacy. mdpi.com

The substitution of chlorine onto the aromatic ring of phenoxyacetic acid destabilizes the π-electron charge distribution. mdpi.com This effect alters the molecule's reactivity and interaction with biological targets. For example, in related auxin-like compounds, the presence of a chlorine atom at the 4-position can dramatically increase potency. The chlorinated auxin 4-chloro-indole-3-acetic acid (4-Cl-IAA) is considered one of the most potent auxins, requiring concentrations up to ten times lower than its non-chlorinated counterpart, indole-3-acetic acid (IAA), to achieve the same effect. nih.gov This enhanced activity is attributed to the increased stability and altered electronic properties conferred by the chlorine atom. nih.gov

In this compound, the two chlorine atoms at the para (4) positions on each phenyl ring are expected to significantly influence its biological profile compared to non-chlorinated or differently substituted analogs like 2,4-D (2,4-Dichlorophenoxyacetic acid).

Table 2: Influence of Chlorination on Phenoxyacetate Bioactivity

| Compound Type | Chlorination Pattern | Effect on Molecular Properties | Impact on Bioactivity |

| Phenoxyacetic Acid | None (Unsubstituted) | Baseline electronic structure and reactivity. mdpi.com | Baseline biological activity. |

| 4-Chlorophenoxyacetic Acid | Monochloro (4-position) | Disturbs π-electron charge; alters electronic properties. mdpi.com | Significantly enhances auxin-like activity compared to the unsubstituted form. nih.gov |

| 2-Chlorophenoxyacetic Acid | Monochloro (2-position) | Causes greater destabilization of π-electron charge and increases reactivity more than 4-position substitution. mdpi.com | Increased reactivity. mdpi.com |

| Dichlorophenoxyacetic Acids (e.g., 2,4-D) | Dichloro | Causes a greater disturbance in the π-electron charge distribution than monosubstitution. mdpi.com | Potent and widely used herbicide, indicating high bioactivity. |

Molecular Modeling and Docking Studies for Predictive SAR

Molecular modeling and docking studies are powerful computational tools used to predict and rationalize the structure-activity relationships of bioactive compounds. For the phenoxyacetate class, these methods can elucidate how molecular structure translates to biological function. Techniques like Density Functional Theory (DFT) are employed to analyze the structure, electronic charge distribution, and reactivity of chlorinated phenoxyacetic acid derivatives. mdpi.com These calculations can help explain why different chlorination patterns lead to varied levels of bioactivity. mdpi.com

Docking studies simulate the interaction between a ligand, such as the hydrolyzed active form of this compound (i.e., 4-chlorophenoxyacetic acid), and the binding pocket of a target protein or receptor. Such studies can predict the preferred binding conformation and the strength of the interaction. For example, research on synthetic retinoid analogues demonstrated that molecular docking could successfully predict binding modes and receptor specificity (e.g., for RARα, β, and γ receptors), which were later confirmed by in vitro assays. rsc.org These models also revealed that the corresponding ester forms of the retinoids lost key polar interactions, explaining their reduced biological activity. rsc.org

While specific docking studies for this compound are not detailed in the reviewed literature, the application of these predictive methodologies would be invaluable. Such studies would model the binding of its active hydrolysate to potential target receptors, such as those in the auxin signaling pathway, providing a molecular-level understanding of its efficacy and specificity and guiding the design of new derivatives with tailored biological activities.

Future Directions and Emerging Research Avenues for 4 Chlorophenyl 4 Chlorophenoxy Acetate

Development of Advanced Bioremediation Strategies

The environmental persistence of compounds like 4-Chlorophenyl (4-chlorophenoxy)acetate necessitates the development of sophisticated and efficient cleanup technologies. Future research is increasingly focused on harnessing biological systems for remediation, offering sustainable and cost-effective alternatives to traditional physicochemical methods. researchgate.netscience.gov

Microbial consortia, comprising multiple bacterial and fungal species, represent a promising frontier. asm.orgresearchgate.net Research indicates that mixed microbial communities can achieve more complete degradation of chlorinated aromatic compounds than single strains. asm.orgresearchgate.net Future investigations will likely focus on identifying and optimizing synergistic microbial partnerships, potentially leading to the development of potent bio-augmentation agents for contaminated soils and water. The isolation and characterization of novel enzymes, such as dioxygenases and hydroxylases from microorganisms like Cupriavidus sp., are crucial for understanding the initial steps of degradation. nih.gov A novel degradation mechanism for 4-chlorophenoxyacetic acid has been identified at the molecular level, involving a dioxygenase that converts it to 4-chlorocatechol (B124253), which is then further broken down. nih.gov

Phytoremediation, the use of plants to remove, degrade, or contain environmental contaminants, is another key area of development. researchgate.netnih.gov Research is expected to explore the potential of genetically engineered plants with enhanced capabilities to take up and metabolize this compound and related compounds. researchgate.net Understanding the role of plant-associated microbes in rhizodegradation—breakdown of contaminants in the root zone—will also be critical. researchgate.netnih.gov

| Bioremediation Strategy | Organisms Involved | Key Research Focus | Potential Outcome |

| Microbial Degradation | Alcaligenes denitrificans, Cupriavidus sp., Pseudomonas species | Identification of novel catabolic genes and enzymes; Optimization of microbial consortia. asm.orgresearchgate.netnih.govoup.com | Highly efficient microbial inoculants for in-situ and ex-situ bioremediation. capes.gov.br |

| Phytoremediation | Hyperaccumulating and degradation-promoting plant species | Genetic engineering for enhanced uptake and metabolism; Understanding plant-microbe interactions. researchgate.netnih.gov | Sustainable, low-cost remediation of large-scale contaminated sites. |

| Enzymatic Bioremediation | Isolated enzymes (e.g., dioxygenases, hydrolases) | Immobilization techniques for enhanced stability and reusability; Enzyme engineering for improved activity. | Targeted enzymatic treatment systems for industrial effluents. |

Integration of Omics Technologies in Biological Activity Studies

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to unravel the complex biological activities of this compound at a systems level. These high-throughput approaches can provide a holistic view of how organisms respond to chemical exposure, moving beyond single-endpoint analyses.

Transcriptomic analysis, for instance, can reveal global changes in gene expression following exposure. Studies on structurally similar compounds like 4-chlorophenoxyacetic acid (4-CPA) and 2,4-dichlorophenoxyacetic acid (2,4-D) have demonstrated significant alterations in the expression of genes involved in stress response, hormone signaling, and metabolic pathways in plants. nih.govnih.govfrontiersin.org For example, 4-CPA treatment in rice has been shown to upregulate genes associated with hydrogen peroxide generation and scavenging, as well as those in the phenylpropanoid biosynthesis pathway, which is linked to plant defense. nih.gov Future research will likely apply these techniques to understand the specific transcriptomic fingerprint of this compound in various non-target organisms.

Proteomics, the large-scale study of proteins, can identify changes in protein expression and post-translational modifications, providing insights into the functional consequences of transcriptomic changes. researchgate.netnih.gov Proteomic analyses of yeast and plants exposed to phenoxy herbicides have identified alterations in proteins related to antioxidant defense, carbohydrate metabolism, and vacuolar H+-ATPase function. researchgate.net Such studies on this compound could elucidate its precise molecular mechanisms of toxicity.

Metabolomics, which analyzes the complete set of small-molecule metabolites, can capture the ultimate downstream effects of chemical exposure on cellular biochemistry. This can help in identifying biomarkers of exposure and effect. Integrating these omics datasets will be crucial for constructing comprehensive models of the compound's mode of action.

| Omics Technology | Key Information Provided | Research Application for this compound |

| Transcriptomics | Changes in gene expression (mRNA levels). nih.govnih.govbiorxiv.org | Identifying pathways and regulatory networks affected by exposure. |

| Proteomics | Changes in protein abundance and modifications. researchgate.netnih.govresearchgate.net | Elucidating mechanisms of toxicity and cellular stress responses. |

| Metabolomics | Alterations in the profiles of endogenous small molecules. | Discovering biomarkers of exposure and effect; Understanding metabolic disruptions. |

Computational Chemistry Approaches for Environmental and Biological Interactions

Computational chemistry and molecular modeling are becoming indispensable tools for predicting the environmental fate and biological interactions of chemical compounds, reducing the need for extensive and costly experimental testing.

Quantitative Structure-Activity Relationship (QSAR) models are a key area of focus. These models correlate the chemical structure of a compound with its physicochemical properties, environmental fate, and biological activity. nih.govnih.gov For phenoxy herbicides, QSAR models can be developed to predict properties such as soil sorption, biodegradability, and toxicity to various organisms. semanticscholar.orgecetoc.org Future research will aim to build more robust and validated QSAR models specifically for this compound and its analogs, incorporating a wider range of molecular descriptors to improve predictive accuracy. semanticscholar.org

Molecular docking simulations can provide detailed insights into the binding of this compound with specific biological macromolecules, such as enzymes or receptors. impactfactor.orgresearchgate.netnih.gov This can help to identify potential molecular targets and explain observed biological effects at a mechanistic level. For example, docking studies could be used to investigate its interaction with key enzymes in target and non-target organisms, potentially revealing the basis for its selective toxicity.

| Computational Approach | Description | Application to this compound |

| QSAR Modeling | Statistical models relating chemical structure to activity/property. nih.govnih.govecetoc.org | Predicting environmental persistence, bioaccumulation, and toxicity. semanticscholar.org |

| Molecular Docking | Simulating the binding of a small molecule to a macromolecular target. impactfactor.orgresearchgate.netnih.gov | Identifying potential protein targets and elucidating mechanisms of action. |

| Density Functional Theory (DFT) | Quantum mechanical modeling to compute the electronic structure of molecules. | Predicting reactivity, spectroscopic properties, and degradation pathways. |

Synthesis of Novel Analogs for Targeted Mechanistic Probes

The synthesis of novel analogs of this compound serves as a powerful strategy for dissecting its mechanisms of action and for structure-activity relationship studies. By systematically modifying the chemical structure, researchers can probe the importance of different functional groups for its biological activity and environmental fate.

Future synthetic efforts could focus on several key areas. The preparation of isotopically labeled analogs (e.g., with ¹³C or ¹⁴C) is essential for conducting precise environmental fate and metabolism studies, allowing for the accurate tracing of the compound and its degradation products in complex matrices.

The synthesis of fluorescently tagged or biotinylated analogs would enable the visualization of the compound's uptake and subcellular localization within organisms, providing valuable information about its distribution and potential sites of action. Furthermore, creating a library of analogs with varied substituents on the aromatic rings and modifications to the acetate (B1210297) side chain can help in identifying the key structural features that govern its interaction with biological targets. researchgate.net This information is invaluable for understanding its mode of action and for the rational design of related compounds with potentially lower environmental impact.

Comprehensive Environmental Exposure Modeling and Predictive Analytics

To accurately assess the environmental risks posed by this compound, it is crucial to develop comprehensive models that can predict its fate and transport in the environment. taylorfrancis.comnih.govresearchgate.net These models integrate information on the compound's physicochemical properties, application rates, and environmental conditions to estimate its concentrations in various environmental compartments such as soil, water, and air. oregonstate.eduusda.govuu.nl

Future research will focus on developing more sophisticated, spatially explicit models that can account for the heterogeneity of agricultural landscapes and variations in climate. uu.nl The integration of geographic information systems (GIS) with fate and transport models will allow for more realistic and site-specific risk assessments.

Moreover, the application of predictive analytics and machine learning algorithms to large environmental monitoring datasets offers a powerful new approach to understanding and forecasting exposure patterns. icomplai.com These data-driven models can identify complex relationships between environmental factors and chemical concentrations, potentially leading to the development of early warning systems for high-risk scenarios. icomplai.com By combining mechanistic modeling with machine learning, a more robust and predictive framework for environmental exposure assessment can be established. epa.govacs.org

| Modeling Approach | Key Features | Future Research Direction |

| Fate and Transport Models | Mechanistic models simulating movement and degradation in soil, water, and air. usda.govuu.nlwisconsin.edu | Integration with GIS for spatially explicit predictions; Improved representation of plant uptake. usda.gov |

| Predictive Analytics/Machine Learning | Data-driven algorithms to identify patterns and predict outcomes from large datasets. icomplai.com | Development of AI-powered risk prediction tools for targeted monitoring and mitigation. icomplai.com |

| Integrated Exposure Assessment | Combining modeling with monitoring data for a holistic view of exposure. epa.gov | Use of real-time sensor data to refine and validate predictive models. |

Q & A

Q. What are the optimized synthetic routes for 4-chlorophenyl (4-chlorophenoxy)acetate, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : A high-yield synthesis route involves reacting 2-(4-chlorophenoxy)ethanol with sodium hydroxide to form the sodium salt (95% yield) . For ester derivatives, silica gel chromatography (10–30% ethyl acetate in hexanes) is effective for purification, though yields may vary (e.g., 33% for acrylamide derivatives) .

- Key Parameters :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Salt formation | NaOH, 2-(4-chlorophenoxy)ethanol | 95% | |

| Ester purification | Silica gel chromatography | 33% |

Q. How can researchers resolve discrepancies in the nomenclature of this compound across literature sources?

- Methodological Answer : IUPAC rules prioritize substituent positions and functional group suffixes. For example, "1-chloro-4-phenoxybenzene" is preferred over "bis(4-chlorophenyl) ether" . Use computational tools (e.g., ChemDraw) to validate systematic names and cross-reference CAS registry entries (e.g., CAS 13730-98-8 for the sodium salt) .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : SHELXL software refines small-molecule structures, even with twinned data .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas (e.g., [M+H]+ observed at 259.1436 vs. calculated 259.1441) .

- NMR : Compare spectral data with derivatives (e.g., ethyl esters in CAS 14426-42-7) to identify positional isomers .

Advanced Research Questions

Q. What are the primary degradation pathways of this compound in environmental systems, and how can these be modeled experimentally?

- Methodological Answer : Microbial degradation by Pseudomonas species (e.g., strain COS 3) via hydrolytic cleavage of the acetate moiety is a key pathway . To model this:

- Use enrichment cultures with this compound as the sole carbon source.

- Monitor degradation via HPLC or GC-MS for intermediate metabolites (e.g., 4-chlorophenol).

Q. How do crystallographic data refinement challenges, such as twinning or low-resolution data, impact the accuracy of structural models for this compound?

- Methodological Answer : SHELX programs (e.g., SHELXL) handle twinned data by partitioning reflections into distinct domains and applying twin laws . For low-resolution data (<1.0 Å):

- Use restraints for bond lengths/angles based on similar structures.

- Validate models with R-factor convergence tests (e.g., R1 < 0.05 for high confidence).

Q. What strategies can address contradictory spectral data (e.g., NMR, IR) observed during the characterization of derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.